5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride
Description
Properties
Molecular Formula |
C9H8Cl2N2O |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6H2;1H |
InChI Key |
MNHSFHAGKDZQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a chloromethylating agent in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (–CH2Cl) undergoes nucleophilic displacement with various reagents:
Thiocyanation and Selenocyanation
-
Reagents : Potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN)
-
Conditions : Acetonitrile (MeCN), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, 82°C for 4 hours .
-
Products :
Starting Material Reagent Product Yield (%) 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole KSCN 5-(Thiocyanatomethyl)-3-phenyl-1,2,4-oxadiazole 85–92 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole KSeCN 5-(Selenocyanatomethyl)-3-phenyl-1,2,4-oxadiazole 78–84
Mechanism : SN2 displacement at the benzylic carbon, facilitated by the electron-withdrawing oxadiazole ring .
Amine Substitution
-
Reagents : Primary/secondary amines (e.g., benzylamine, morpholine)
-
Conditions : Dichloromethane (DCM), triethylamine (Et3N), room temperature .
-
Example :
Cyclization Reactions
The chloromethyl group participates in intramolecular cyclization to form fused heterocycles:
Formation of Imidazo[1,2-d] oxadiazoles
Oxidation to Carboxylic Acid Derivatives
Reduction of the Oxadiazole Ring
Suzuki–Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh3)4 catalyst
-
Product :
Stability and Side Reactions
-
Hydrolysis : The chloromethyl group slowly hydrolyzes in aqueous basic conditions (pH > 9) to form hydroxymethyl derivatives .
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts .
Key Research Findings
-
Reactivity Trend : Thiocyanation proceeds with higher yields than selenocyanation due to the smaller size and higher nucleophilicity of SCN⁻ vs. SeCN⁻ .
-
Steric Effects : Bulky amines (e.g., tert-butylamine) reduce substitution yields to <50% .
-
Catalytic Efficiency : TBAB improves reaction rates in polar aprotic solvents by stabilizing transition states .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on several cancer cell lines, including those associated with breast and colon cancers. For instance, certain derivatives were found to exhibit higher potency than traditional chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve modulation of specific molecular targets relevant to cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common synthetic route includes the reaction of benzamidoxime with chloromethyl compounds under controlled conditions, yielding high purity and yield .
Table 1: Synthetic Routes and Yields
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Benzamidoxime + Chloromethyl compound | 99% |
| Substitution Reactions | Nucleophiles (amines, thiols) | Variable |
Case Study 1: Anticancer Activity
In a study by Kucukoglu et al., a series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that some derivatives exhibited remarkable cytotoxicity against colon cancer cells, suggesting that modifications to the oxadiazole structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of oxadiazole derivatives highlighted the effectiveness of this compound against resistant bacterial strains. This study underscores the potential for developing new antibiotics based on this compound's structure.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Reactivity and Functionalization
- Chloromethyl Group : The chloromethyl substituent in the parent compound enables nucleophilic substitution reactions, forming derivatives like azides () or ethers (). In contrast, the azidomethyl analog (94% yield) participates in Staudinger reductions or copper-catalyzed cycloadditions .
Key Research Findings
- Synthetic Efficiency : The parent compound’s high yield (80–92%) outperforms many analogs, except the azidomethyl derivative (94%) and pyrimidinyl derivatives (85–90%) .
- Spectroscopic Consistency : ¹H NMR signals for the chloromethyl group (δ ~4.75 ppm) remain consistent across derivatives, aiding structural confirmation .
- Biological Potency : While the parent compound is primarily an intermediate, its derivatives exhibit targeted bioactivity—e.g., the benzylpiperidine analog’s cholinesterase inhibition (IC₅₀ = 0.8 µM) and pyrimidinyl derivatives’ antimicrobial efficacy (MIC = 2–8 µg/mL) .
Biological Activity
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique oxadiazole ring structure combined with a chloromethyl group. This configuration contributes to its chemical reactivity and biological activity. The compound has been synthesized through various methods, typically involving cyclization reactions of appropriate precursors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various pathogens:
- Nematocidal Activity : The compound exhibited remarkable nematocidal effects against Bursaphelenchus xylophilus, outperforming established commercial nematicides like avermectin and fosthiazate. The lethal concentration (LC50) for this activity was determined to be as low as .
| Compound | LC50 (μg/mL) | Comparison |
|---|---|---|
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 2.8 | Superior to commercial nematicides |
| Avermectin | N/A | Standard reference |
| Fosthiazate | N/A | Standard reference |
The mechanism of action involves interaction with the acetylcholine receptors in nematodes, disrupting their neuromuscular function and leading to paralysis and death .
Anticancer Activity
The anticancer potential of this compound has also been extensively studied. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values in the micromolar range against several cancer types, including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13). Notably, it showed greater potency than doxorubicin in some cases .
| Cancer Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| MEL-8 | 2.41 | Doxorubicin |
| CEM-13 | Sub-micromolar | Lambertianic Acid |
Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by activating pathways involving p53 expression and caspase activation .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific molecular targets such as acetylcholine receptors in nematodes and estrogen receptors in cancer cells .
- Induction of Apoptosis : It promotes apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Bioisosterism : The oxadiazole ring serves as a bioisostere for ester and amide groups, enhancing stability and bioavailability in biological systems .
Case Studies
Several case studies have documented the efficacy of this compound:
- Nematode Control : A study found that the compound significantly reduced nematode populations in agricultural settings compared to traditional treatments .
- Cancer Treatment : Clinical trials indicated that derivatives of this compound showed promising results in reducing tumor sizes in preclinical models of breast cancer .
Q & A
Advanced Research Question
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed oxadiazole or dimerization products) with ppm sensitivity.
- GC-MS : Identify volatile byproducts (e.g., benzoyl chloride residues).
- DOSY NMR : Differentiate byproducts based on diffusion coefficients .
How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.
- MD simulations : Model solvation effects in DMF or acetonitrile to estimate activation energies.
- QSPR models : Correlate Hammett σ values of substituents with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
